molecular formula C12H16N2O2 B14116472 Benzyl 1-aminopyrrolidine-3-carboxylate

Benzyl 1-aminopyrrolidine-3-carboxylate

Cat. No.: B14116472
M. Wt: 220.27 g/mol
InChI Key: WMNBRBALNTWFCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Cbz-aminopyrrolidine typically involves the protection of the amino group in 3-aminopyrrolidine with a carbobenzoxy group. One common method involves the reaction of 3-aminopyrrolidine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of 3-Cbz-aminopyrrolidine may involve more efficient and scalable methods. For instance, the optical resolution of racemic mixtures of 3-aminopyrrolidine using omega-transaminase enzymes can yield optically active 3-Cbz-aminopyrrolidine . This method is advantageous for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Cbz-aminopyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cbz-aminopyrrolidine depends on its specific applicationThe Cbz group can be removed under mild conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cbz-aminopyrrolidine is unique due to its Cbz protecting group, which offers stability under a variety of reaction conditions and can be easily removed by catalytic hydrogenation. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of the amino group are required .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl 1-aminopyrrolidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c13-14-7-6-11(8-14)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2

InChI Key

WMNBRBALNTWFCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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